
N-Cyclopropyl-3-phenyl-2-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Cyclopropyl-3-phenyl-2-(prop-2-enoylamino)propanamide , also known by other names such as N-Phenylpropionamide or Propionanilide , is a chemical compound with the molecular formula C₉H₁₁NO . Its structure consists of a cyclopropyl ring, a phenyl group, and an amide functional group. The compound exhibits interesting properties due to its unique structural features .
Molecular Structure Analysis
The molecular structure of N-Cyclopropyl-3-phenyl-2-(prop-2-enoylamino)propanamide is crucial for understanding its properties. The cyclopropyl ring imparts strain, affecting its reactivity and stability. The phenyl group contributes to its aromatic character. Analyzing bond angles, torsion angles, and hybridization states provides insights into its behavior in different environments .
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound. It can participate in various reactions, including nucleophilic substitutions, amidations, and cyclizations. The presence of the cyclopropyl ring influences regioselectivity and stereoselectivity. Exploring its behavior under different reaction conditions sheds light on its synthetic utility .
Physical And Chemical Properties Analysis
Mechanism of Action
While specific studies on the mechanism of action of N-Cyclopropyl-3-phenyl-2-(prop-2-enoylamino)propanamide may be limited, we can infer potential biological activities based on its structure. The amide group suggests interactions with enzymes or receptors. Researchers may explore its potential as an inhibitor, ligand, or substrate in relevant biochemical pathways .
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-3-phenyl-2-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)17-13(15(19)16-12-8-9-12)10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPPXERGUQKLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-3-phenyl-2-(prop-2-enoylamino)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

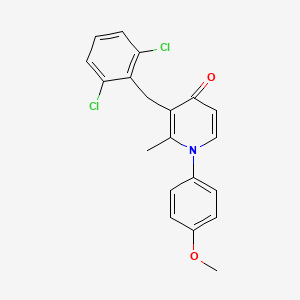
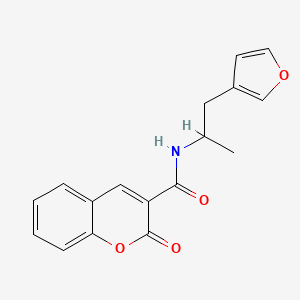
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
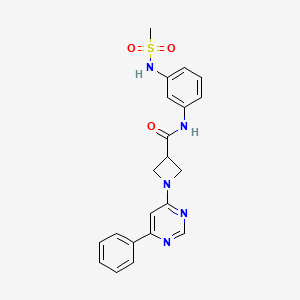
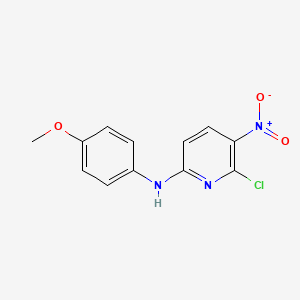
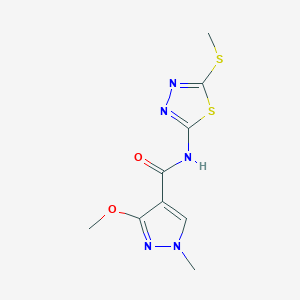
![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)
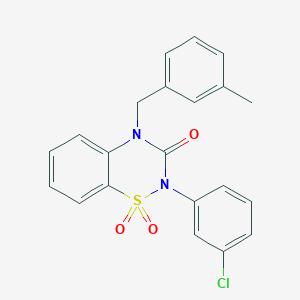
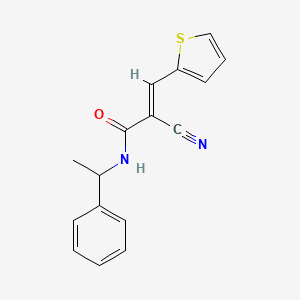
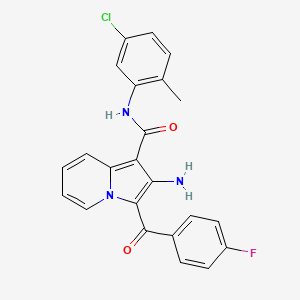
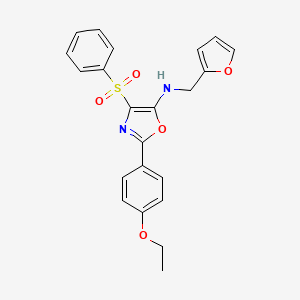
![5-(4-isopropylphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2590902.png)